4-[(4-{[2-(4-Nitrophenyl)-2-oxoethoxy]carbonyl}phenyl)amino]-4-oxobutanoic acid
Description
4-[(4-{[2-(4-Nitrophenyl)-2-oxoethoxy]carbonyl}phenyl)amino]-4-oxobutanoic acid is a succinamic acid derivative featuring a 4-nitrophenyl oxoethoxy carbonyl group. Its molecular formula is C₂₀H₁₇N₂O₉, with a molecular weight of 429.36 g/mol . The compound’s structure includes:
- A succinamic acid backbone (4-oxobutanoic acid linked via an amide bond).
- A 4-nitrophenyl group attached via a 2-oxoethoxy linker.
- A carbonylphenyl moiety bridging the amide and oxoethoxy groups.
The compound’s spectral data, such as IR and NMR, align with functional groups like amides (IR ~1650–1690 cm⁻¹) and nitro stretches (IR ~1320–1550 cm⁻¹) .
Properties
IUPAC Name |
4-[4-[2-(4-nitrophenyl)-2-oxoethoxy]carbonylanilino]-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O8/c22-16(12-3-7-15(8-4-12)21(27)28)11-29-19(26)13-1-5-14(6-2-13)20-17(23)9-10-18(24)25/h1-8H,9-11H2,(H,20,23)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMSHPCVXJAPSEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)OCC(=O)C2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-{[2-(4-Nitrophenyl)-2-oxoethoxy]carbonyl}phenyl)amino]-4-oxobutanoic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-nitrophenol with an appropriate oxoethoxy compound under controlled conditions to form the nitrophenyl oxoethoxy intermediate. This intermediate is then reacted with a carbonyl-containing phenyl compound to form the final product. The reaction conditions often include the use of catalysts, specific temperatures, and solvents to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
4-[(4-{[2-(4-Nitrophenyl)-2-oxoethoxy]carbonyl}phenyl)amino]-4-oxobutanoic acid can undergo several types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrophenyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as hydrogen gas or sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst choice.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the nitrophenyl group yields nitro derivatives, while reduction results in amino derivatives. Substitution reactions produce a variety of substituted phenyl derivatives.
Scientific Research Applications
4-[(4-{[2-(4-Nitrophenyl)-2-oxoethoxy]carbonyl}phenyl)amino]-4-oxobutanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(4-{[2-(4-Nitrophenyl)-2-oxoethoxy]carbonyl}phenyl)amino]-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The nitrophenyl group can interact with enzymes and receptors, leading to various biological effects. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its mechanism of action, influencing its reactivity and interactions with other molecules.
Comparison with Similar Compounds
Comparison with Structural Analogues
Analogues with Aromatic Substitutions
4-((4-(3-(4-Nitrophenyl)ureido)phenyl)amino)-4-oxobutanoic acid ()
- Molecular Formula : C₁₇H₁₆N₄O₆.
- Key Differences : Replaces the oxoethoxy carbonyl group with a ureido (-NHCONH-) linker .
- Physicochemical Properties : Decomposition at 255°C ; IR shows amide I (1657 cm⁻¹) and nitro (1553 cm⁻¹) stretches.
- NMR : δ 9.92 ppm (amide NH), 8.18 ppm (nitrophenyl protons) .
4-[(4-Ethoxy-2-nitrophenyl)amino]-4-oxobutanoic acid ()
- Molecular Formula : C₁₂H₁₄N₂O₆.
- Key Differences : Ethoxy group at the 4-position of the nitrophenyl ring.
- Impact : Ethoxy’s electron-donating nature may reduce electrophilicity compared to the target compound’s nitro group .
4-(4-Chlorophenyl)-2-[(4-fluorophenyl)amino]-4-oxobutanoic acid ()
- Molecular Formula: C₁₆H₁₃ClFNO₃.
- Key Differences : Chlorophenyl and fluorophenyl substituents.
Analogues with Modified Linker Groups
4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic Acid ()
- Molecular Formula: C₂₁H₂₁NO₆.
- Key Differences: Propenoyl group with dimethoxyphenyl substituents instead of nitrophenyl oxoethoxy.
- Physicochemical Properties : Melting point 188–190°C ; IR shows conjugated C=O (1639 cm⁻¹) and methoxy stretches (1261 cm⁻¹).
- NMR : δ 7.97 ppm (trans-olefinic proton, J = 15.7 Hz) .
4-((4-(ethyl(phenyl)carbamoyl)phenyl)amino)-4-oxobutanoic acid ()
Substituent Effects on Physicochemical Properties
Spectral Data Comparisons
Biological Activity
4-[(4-{[2-(4-Nitrophenyl)-2-oxoethoxy]carbonyl}phenyl)amino]-4-oxobutanoic acid is a synthetic compound notable for its complex structure, which includes a nitrophenyl group and a butanoic acid moiety. This compound has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure and Properties
The compound's IUPAC name is 4-[4-[2-(4-nitrophenyl)-2-oxoethoxy]carbonylanilino]-4-oxobutanoic acid, with a molecular formula of C19H16N2O8 and a molecular weight of approximately 396.34 g/mol. Its structural complexity allows for various chemical interactions that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C19H16N2O8 |
| Molecular Weight | 396.34 g/mol |
| IUPAC Name | 4-[4-[2-(4-nitrophenyl)-2-oxoethoxy]carbonylanilino]-4-oxobutanoic acid |
| CAS Number | 774557-89-0 |
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
Study 1: Antimicrobial Properties
A study focused on the antimicrobial properties of nitrophenyl-substituted compounds found that certain derivatives exhibited significant activity against a range of bacterial strains. The study highlighted the potential for developing new antimicrobial agents based on structural modifications of the nitrophenyl group.
Study 2: Anticancer Activity
Research published in a peer-reviewed journal explored various aryl substituted butanoic acids and their effects on cancer cell lines. The findings indicated that some compounds showed promising anticancer activity by inducing cell cycle arrest and apoptosis in specific cancer types, suggesting that this compound could be a candidate for further exploration in cancer therapy .
Study 3: Enzyme Inhibition
In another study, various derivatives were assessed for their inhibitory effects on liver enzymes. The results demonstrated that modifications to the phenyl ring significantly affected enzyme inhibition potency, with some derivatives achieving up to 78% inhibition compared to control substances like ketoconazole .
The biological activity of this compound can be attributed to several mechanisms:
- Reactive Oxygen Species (ROS) Generation : Compounds with nitrophenyl groups often generate ROS, leading to oxidative stress in target cells.
- Apoptosis Induction : The structural characteristics may trigger apoptotic pathways in cancer cells, enhancing therapeutic efficacy.
- Enzyme Interaction : The ability to interact with key metabolic enzymes suggests potential roles in modulating metabolic pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
